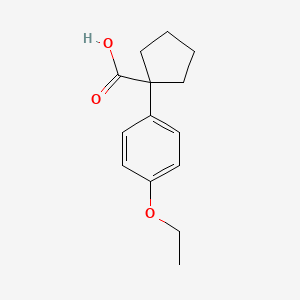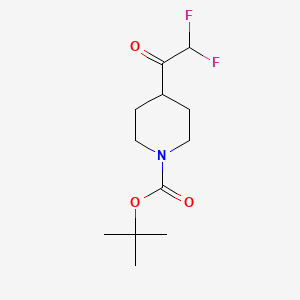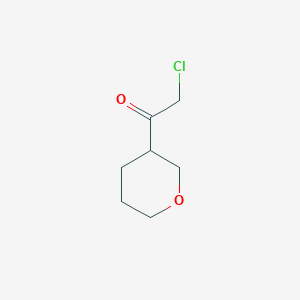
2-Chloro-1-(oxan-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(oxan-3-yl)ethan-1-one is a chemical compound with the molecular formula C7H11ClO2. It is a chlorinated derivative of oxane (tetrahydropyran) and is often used in various chemical synthesis processes. The compound is known for its reactivity and versatility in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(oxan-3-yl)ethan-1-one typically involves the chlorination of oxane derivatives. One common method includes the reaction of oxane with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-1-(oxan-3-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or ethers.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed:
Substitution: Formation of substituted oxane derivatives.
Reduction: Formation of alcohols or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
2-Chloro-1-(oxan-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(oxan-3-yl)ethan-1-one involves its reactivity with nucleophiles due to the presence of the electrophilic carbon-chlorine bond. This reactivity allows it to participate in various substitution and addition reactions. The compound can interact with biological molecules, potentially inhibiting or modifying enzyme activity and metabolic pathways.
Comparaison Avec Des Composés Similaires
- 2-Chloro-1-(oxan-2-yl)ethan-1-one
- 2-Chloro-1-(oxan-4-yl)ethan-1-one
- 2-Chloro-1-(oxolan-2-yl)ethan-1-one
Comparison: 2-Chloro-1-(oxan-3-yl)ethan-1-one is unique due to its specific substitution pattern on the oxane ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H11ClO2 |
|---|---|
Poids moléculaire |
162.61 g/mol |
Nom IUPAC |
2-chloro-1-(oxan-3-yl)ethanone |
InChI |
InChI=1S/C7H11ClO2/c8-4-7(9)6-2-1-3-10-5-6/h6H,1-5H2 |
Clé InChI |
XBUVXQBDPWYVDV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(COC1)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




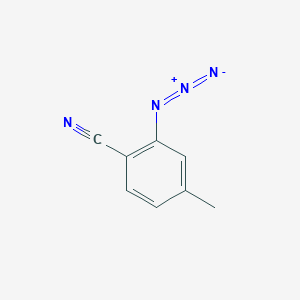
![4-Ethoxybicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B13600173.png)


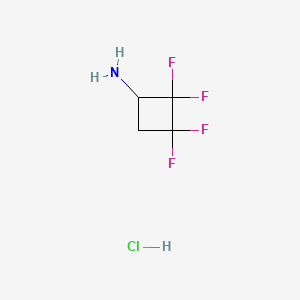
![Tert-butyl 1,1-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13600206.png)



![1-methyl-N-(4-{4-methyl-3,5,9-triazatricyclo[8.4.0.0,2,6]tetradeca-1(10),2(6),4,11,13-pentaene-9-carbonyl}phenyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxamide](/img/structure/B13600221.png)
